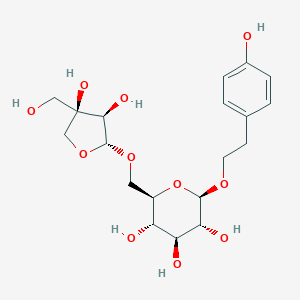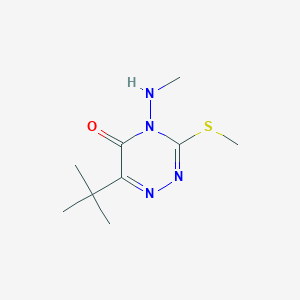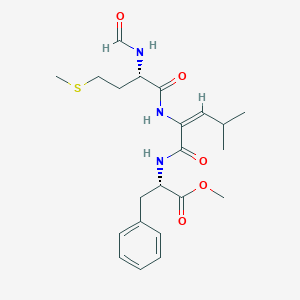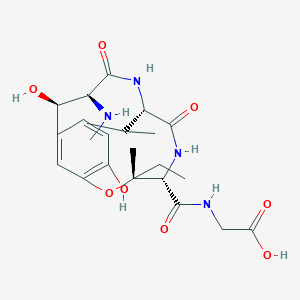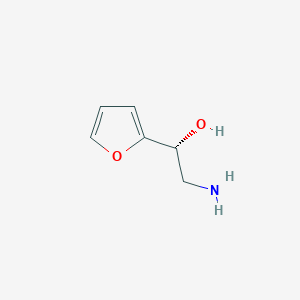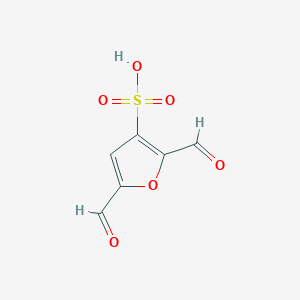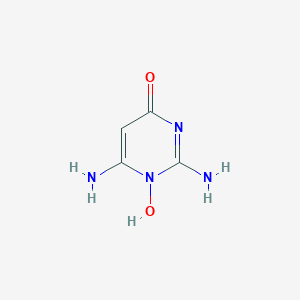
2,6-Diamino-1-hydroxypyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-1-hydroxypyrimidin-4-one, also known as DAPY, is a heterocyclic compound that has been widely studied for its potential pharmaceutical applications. DAPY is a pyrimidine derivative that has a unique structure that allows it to interact with a variety of biological targets, including enzymes and receptors.
Mechanism Of Action
2,6-Diamino-1-hydroxypyrimidin-4-one exerts its pharmacological effects by binding to specific enzymes and receptors, inhibiting their activity and disrupting their function. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the active site of reverse transcriptase, preventing the synthesis of viral DNA. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to bind to the DNA of cancer cells, causing DNA damage and inducing apoptosis.
Biochemical And Physiological Effects
2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to have a variety of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis, and inhibition of cancer cell proliferation. 2,6-Diamino-1-hydroxypyrimidin-4-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2,6-Diamino-1-hydroxypyrimidin-4-one is its ability to inhibit the activity of several enzymes and receptors, making it a versatile drug candidate for the treatment of various diseases. Additionally, 2,6-Diamino-1-hydroxypyrimidin-4-one has a relatively low toxicity profile, making it a safe drug candidate for clinical trials. However, one of the limitations of 2,6-Diamino-1-hydroxypyrimidin-4-one is its poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2,6-Diamino-1-hydroxypyrimidin-4-one, including the optimization of its synthesis and purification methods, the identification of new targets for drug development, and the development of new drug delivery systems to improve its bioavailability. Additionally, research on the pharmacokinetics and pharmacodynamics of 2,6-Diamino-1-hydroxypyrimidin-4-one in vivo will be important for the development of safe and effective therapeutic agents.
Synthesis Methods
The synthesis of 2,6-Diamino-1-hydroxypyrimidin-4-one can be achieved through several methods, including the reaction of 2,6-diaminopyrimidine with glyoxylic acid or its derivatives. Another common method involves the reaction of 2,4,6-trichloropyrimidine with hydroxylamine followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of 2,6-Diamino-1-hydroxypyrimidin-4-one with high purity.
Scientific Research Applications
2,6-Diamino-1-hydroxypyrimidin-4-one has been extensively studied for its potential use in the treatment of various diseases, including cancer, HIV, and tuberculosis. 2,6-Diamino-1-hydroxypyrimidin-4-one has been shown to inhibit the activity of several enzymes, including reverse transcriptase, integrase, and topoisomerase II. These enzymes are essential for the replication of viruses and cancer cells, making them attractive targets for drug development.
properties
CAS RN |
131230-62-1 |
|---|---|
Product Name |
2,6-Diamino-1-hydroxypyrimidin-4-one |
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2,6-diamino-1-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)7-4(6)8(2)10/h1,10H,5H2,(H2,6,7,9) |
InChI Key |
PHBRROLCXYXCIU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=NC1=O)N)O)N |
Canonical SMILES |
C1=C(N(C(=NC1=O)N)O)N |
synonyms |
4(3H)-Pyrimidinone, 2,6-diamino-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)
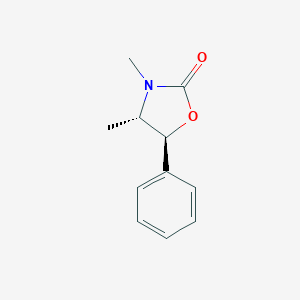
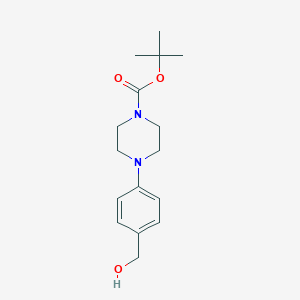
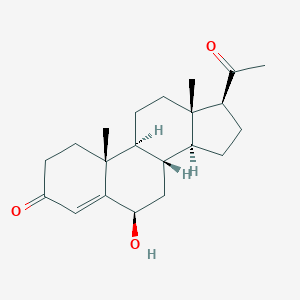
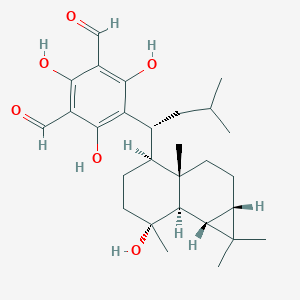
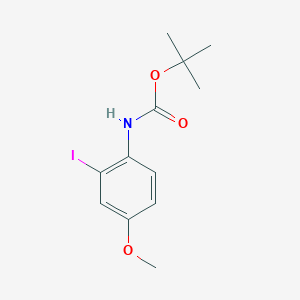
![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)

